molecular formula C24H23NO3 B11693631 Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate

Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate

Cat. No.: B11693631
M. Wt: 373.4 g/mol
InChI Key: LIZGVNJXSDRAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate is a synthetic biphenyl-benzoate conjugate of interest in medicinal chemistry and pharmaceutical research . Compounds featuring a biphenyl moiety are recognized as key structural elements in the development of nonpeptide angiotensin II receptor antagonists, which are a major class of therapeutics for managing hypertension . The molecular structure of this compound, which includes an amide linkage, is characteristic of scaffolds used in the synthesis of complex heterocyclic conjugates with potential pharmaceutical applications, including investigations into antineoplastic agents . As a specialized chemical intermediate, it serves as a valuable building block for researchers designing and synthesizing novel bioactive molecules. This product is intended for laboratory research use only and is not certified or intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

butyl 3-[(4-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C24H23NO3/c1-2-3-16-28-24(27)21-10-7-11-22(17-21)25-23(26)20-14-12-19(13-15-20)18-8-5-4-6-9-18/h4-15,17H,2-3,16H2,1H3,(H,25,26)

InChI Key

LIZGVNJXSDRAPA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Activation of Biphenyl-4-Carboxylic Acid

Biphenyl-4-carboxylic acid is activated using carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) or toluene. CDI facilitates the formation of an acyl imidazole intermediate, which is highly reactive toward nucleophilic amines.
Example Protocol :

  • 77 g biphenyl-4-carboxylic acid and 71.04 g CDI are stirred in 1000 mL toluene at 25–35°C.

  • The mixture is heated to 55–60°C for 2 hours to ensure complete activation.

Coupling with 3-Aminobenzoic Acid

The activated acid is reacted with 3-aminobenzoic acid under controlled conditions:

  • The amine is added batchwise to the acyl imidazole solution at 60–65°C.

  • Stirring continues for 3–4 hours to achieve >95% conversion.

Esterification with Butanol

The carboxylic acid product is esterified using butanol in the presence of an acid catalyst (e.g., sulfuric acid):

  • The reaction is refluxed in toluene for 6–8 hours.

  • Water is removed via azeotropic distillation to shift equilibrium toward ester formation.

Yield : 70–85% after purification by recrystallization from ethyl acetate.

Synthetic Route 2: Esterification Followed by Amide Formation

Preparation of Butyl 3-Aminobenzoate

3-Aminobenzoic acid is esterified with butanol using Dean-Stark apparatus:

  • 100 g 3-aminobenzoic acid, 500 mL butanol, and 10 mL H₂SO₄ are refluxed for 12 hours.

  • Excess butanol is distilled off, and the crude ester is purified via vacuum distillation (yield: 88–92%).

Amide Bond Formation with Biphenyl-4-Carbonyl Chloride

The esterified amine reacts with biphenyl-4-carbonyl chloride in dichloromethane (DCM):

  • 1.2 equivalents of carbonyl chloride are added dropwise at 0°C.

  • The mixture is warmed to room temperature and stirred for 4 hours.

  • Work-up involves washing with NaHCO₃ and brine, followed by silica gel chromatography.

Yield : 65–78%.

Comparative Analysis of Methods

Parameter Route 1 Route 2
Overall Yield70–85%65–78%
Reaction Time8–10 hours16–20 hours
Purification ComplexityModerateHigh
ScalabilityIndustrialLaboratory

Route 1 is favored for industrial applications due to higher yields and streamlined steps, whereas Route 2 offers flexibility in intermediate purification.

Industrial-Scale Optimization

Example 1 from outlines a large-scale protocol adaptable to the target compound:

  • Solvent Management : THF and butyl acetate are used for phase separation and distillation to minimize byproducts.

  • Temperature Control : Reactions are maintained at 50–85°C to balance kinetics and thermal stability.

  • Work-up : Sequential washes with water and brine enhance product purity without costly chromatography.

Characterization and Quality Control

While specific data for the target compound are unavailable, analogs exhibit:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.2 (s, 1H, NH), 7.6–7.8 (m, 9H, aromatic), 4.3 (t, 2H, OCH₂), 1.6–1.8 (m, 4H, CH₂).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide) .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the benzoate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituent Predicted logP* Solubility (Water)
Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate C₂₄H₂₃NO₃ Biphenyl-4-ylcarbonylamino ~5.2 Low
Butyl benzoate (reference) C₁₁H₁₄O₂ None (simple ester) 3.1 0.1 g/L
Methyl 2-bromo-5-(pyrrolopyrimidinyl)benzoate (AZ-2) C₁₅H₁₃BrN₄O₂ Bromo, pyrrolopyrimidine ~2.8 Moderate
Butyl 2-(benzimidazolyl)benzoate (BBC) C₂₁H₂₁N₃O₄ Benzimidazole-carbonyl ~4.5 Low

Degradation Pathways

Photodegradation

Butyl benzoate undergoes photolysis to form butyl-o-hydroxybenzoate and benzoic acid via hydroxyl radical attack and decarboxylation .

Table 2: Degradation Products of Benzoate Esters

Compound Primary Degradation Products Pathway Dominance
Butyl benzoate Butyl-o-hydroxybenzoate, benzoic acid Hydroxylation/Decarboxylation
Target compound Biphenyl-4-ylcarboxylic acid, 3-aminobenzoic acid (hypothesized) Amide hydrolysis, ester cleavage
AZ-2 Unreported; likely brominated fragments N/A

Table 3: Toxicity Profiles

Compound Acute Toxicity (Oral LD₅₀) Key Risks
Butyl benzoate >2000 mg/kg (rat) Skin/eye irritation
Target compound Not tested Potential bioaccumulation
4-Bromo-3-methylbenzoic acid 320 mg/kg (rat) Respiratory irritation

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate).
  • Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize unreacted starting material.
  • Reference analogous ester syntheses in for temperature and solvent selection .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic proton signals at δ 7.2–8.1 ppm (biphenyl and benzoate rings), an amide NH signal at δ 9.8–10.2 ppm, and butyl ester protons (δ 0.9–4.3 ppm).
    • ¹³C NMR : Carbonyl carbons (amide: ~168 ppm; ester: ~170 ppm), aromatic carbons (120–140 ppm), and butyl carbons (13–65 ppm).
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 410.2 (calculated for C₂₄H₂₃NO₃).
  • HPLC : Use a C18 column (acetonitrile/water 70:30) with UV detection at 254 nm; retention time ~12–14 minutes.

Validation : Compare with structurally similar compounds in and for spectral benchmarks .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Solubility issues : Use DMSO stock solutions (<0.1% final concentration) with surfactants (e.g., 0.01% Tween-80).
  • Metabolic instability : Perform stability studies in buffer (pH 7.4, 37°C) and liver microsomes ( references solvent stability) .

Q. Experimental Design :

  • Include positive controls (e.g., staurosporine for kinase inhibition).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Advanced: What computational approaches are suitable for modeling interactions between this compound and biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with the target’s crystal structure (PDB ID). Focus on the biphenyl-4-ylcarbonyl group as a potential ATP-binding pocket competitor.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å).
  • QSAR : Derive electronic descriptors (HOMO/LUMO) from Gaussian calculations to correlate substituent effects with activity (Reference ’s analog analysis) .

Data Interpretation : Validate models with experimental IC₅₀ values and mutagenesis data.

Basic: How can researchers assess the solubility and stability of this compound in aqueous buffers for in vitro studies?

Methodological Answer:

  • Solubility Testing : Prepare saturated solutions in PBS (pH 7.4) or DMEM, filter (0.22 μm), and quantify via UV-Vis (λmax ~270 nm).
  • Stability Protocol :
    • Incubate at 37°C for 24–72 hours.
    • Analyze degradation by HPLC; calculate half-life (t₁/₂).
    • Use LC-MS to identify degradation products (e.g., hydrolyzed benzoic acid).

Key Considerations : Adjust pH or use cyclodextrin complexes to enhance solubility ( discusses solvent compatibility) .

Advanced: What strategies can elucidate the structure-activity relationship (SAR) of derivatives with modified biphenyl or benzoate groups?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogenated biphenyls (e.g., 4’-fluoro) or shorter alkyl esters (e.g., ethyl).
  • Bioisosteric Replacement : Replace the amide with a sulfonamide or urea group.
  • Data Analysis :
    • Use PCA (principal component analysis) to correlate structural features (logP, polar surface area) with activity.
    • Compare with ’s biphenylacrylic acid derivatives for SAR trends .

Experimental Workflow : Test derivatives in parallel assays (e.g., cytotoxicity, target binding) to identify critical pharmacophores.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.